N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a naphthalene sulfonamide group, and a methoxyphenyl moiety
Mechanism of Action
Target of Action
The compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, also known as N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-sulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1), leading to analgesic and anti-inflammatory effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For instance, some thiazole derivatives have been reported to inhibit the synthesis of prostaglandins by inhibiting COX-1, leading to analgesic and anti-inflammatory effects .
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific structures and targets . For instance, some thiazole derivatives have been reported to have analgesic and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide are largely determined by its thiazole ring. Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.
Formation of the Naphthalene Sulfonamide: The final step involves the sulfonation of naphthalene followed by the coupling of the sulfonyl chloride with the thiazole intermediate to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole and naphthalene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties. The thiazole ring, in particular, is a common pharmacophore in many therapeutic agents .
Industry
In the material science industry, this compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its sulfonamide group can enhance the solubility and stability of these materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of naphthalene.
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of naphthalene.
Uniqueness
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its thiazole ring and naphthalene sulfonamide group. This combination can result in distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-27-20-9-6-17(7-10-20)22-24-19(15-28-22)12-13-23-29(25,26)21-11-8-16-4-2-3-5-18(16)14-21/h2-11,14-15,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTXWKXHBFKFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.